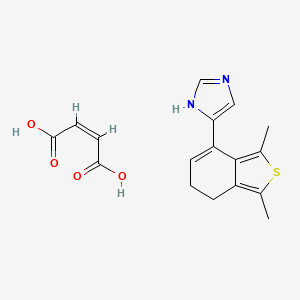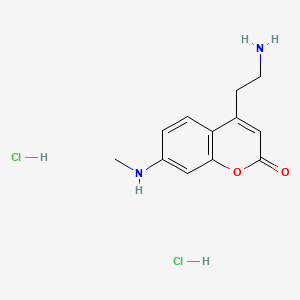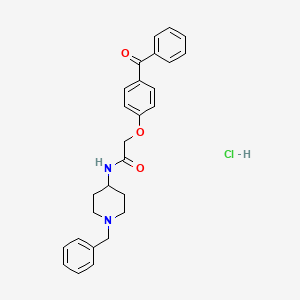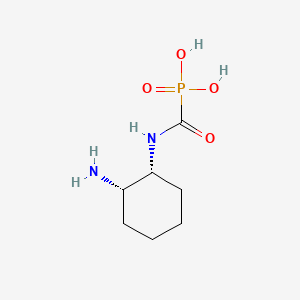
cis-ACCP
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cis-ACCP is a matrix metalloproteinase inhibitor . It is a reversible and competitive inhibitor of type IV collagen-specific MMP-2 and MMP-9 with preference towards MMP-2 . It has been used in research for a variety of chronic diseases .
Molecular Structure Analysis
The molecular formula of cis-ACCP is C7H15N2O4P . Its molecular weight is 222.2 g/mol . The structure is characterized by the presence of an aminocyclohexyl group, a carbonyl group, and a phosphonic acid group .Physical And Chemical Properties Analysis
Cis-ACCP is a crystalline solid . It is soluble in water at a concentration of 1 mg/ml .Wissenschaftliche Forschungsanwendungen
I have conducted a search for the scientific research applications of cis-ACCP, but unfortunately, the available information is not detailed enough to provide a comprehensive analysis with six to eight unique applications as you requested. cis-ACCP is known as a type IV collagen-specific MMP-2 and MMP-9 inhibitor, which plays a role in tissue remodeling and repair by degrading extracellular matrix proteins. It also has a favorable pharmacological profile for potential use in antimetastatic therapies .
Wirkmechanismus
Target of Action
cis-ACCP is a type IV collagen-specific inhibitor that primarily targets Matrix Metalloproteinases (MMPs), specifically MMP-2 and MMP-9 . MMPs are a family of proteases that play a key role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .
Mode of Action
cis-ACCP interacts with its targets, MMP-2 and MMP-9, by inhibiting their activity. This inhibition is achieved by the compound binding to the active sites of these enzymes, preventing them from interacting with their substrates . The IC50 values for MMP-2 and MMP-9 are 4 μM and 20 μM, respectively .
Biochemical Pathways
The inhibition of MMP-2 and MMP-9 by cis-ACCP affects the PI3K/AKT/mTOR pathway . This pathway is involved in various cellular processes, including cell growth, proliferation, and survival. By inhibiting MMP-2 and MMP-9, cis-ACCP disrupts the normal functioning of this pathway, which can lead to reduced cell migration and proliferation .
Pharmacokinetics
The pharmacokinetic properties of cis-ACCP have been studied in rats. Following intravenous administration of cis-ACCP (50 mg/kg), the compound showed a mean plasma concentration-time profile . .
Result of Action
The molecular and cellular effects of cis-ACCP’s action primarily involve the inhibition of cell migration and proliferation. By inhibiting MMP-2 and MMP-9, cis-ACCP prevents these enzymes from degrading the extracellular matrix, which is a necessary step for cell migration . This can lead to reduced mobility and proliferation of cells, such as liver cancer cells .
Safety and Hazards
Eigenschaften
IUPAC Name |
[(1R,2S)-2-aminocyclohexyl]carbamoylphosphonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)/t5-,6+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCXISPZIHYKQD-NTSWFWBYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC(=O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)N)NC(=O)P(=O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N2O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does cis-ACCP interact with its target and what are the downstream effects?
A1: cis-ACCP acts as a selective inhibitor of matrix metalloproteinase-2 (MMP-2) [, ]. MMPs are zinc-dependent endopeptidases that play a crucial role in the breakdown of extracellular matrix components. By inhibiting MMP-2 activity, cis-ACCP prevents the degradation of the extracellular matrix, which is essential for tumor invasion and metastasis. This ultimately leads to a reduction in metastasis formation.
Q2: Are there any known structure-activity relationships for cis-ACCP or related compounds?
A3: Research on diphenyl ether-derived carbamoylphosphonate MMP inhibitors, structurally related to cis-ACCP, revealed that the length of the polymethylene chain significantly influences MMP inhibitory activity and selectivity []. Compounds with 5-6 methylene units exhibited the most potent and selective inhibition of MMP-2, whereas shorter (2-4 methylene units) and longer (7-8 methylene units) chain lengths resulted in decreased or abolished activity []. This suggests that specific structural features are crucial for optimal interaction with the MMP-2 active site and subsequent inhibition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

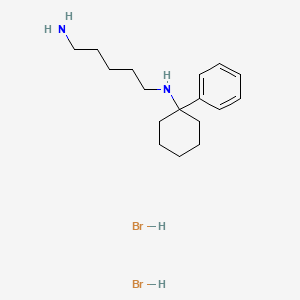

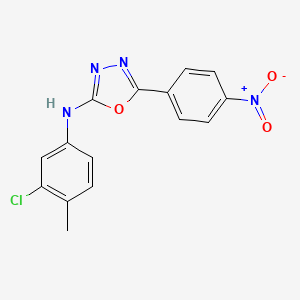


![N-[2-methyl-3-[[4-[4-[[4-(trifluoromethoxy)phenyl]methoxy]piperidin-1-yl]-1,3,5-triazin-2-yl]amino]phenyl]acetamide](/img/structure/B560299.png)
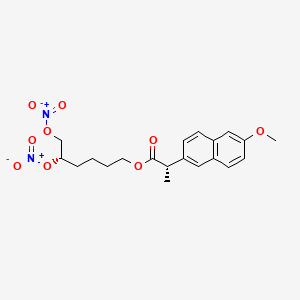
![N-(4-Fluorophenyl)-3,4-dihydro-1-[4-(trifluoromethyl)phenyl]-2(1H)-isoquinolinecarboxamide](/img/structure/B560303.png)
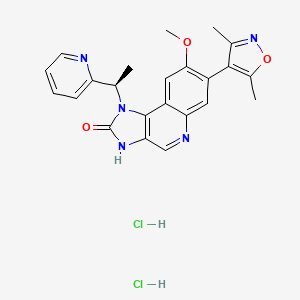
![Ethyl 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B560305.png)
![6-[(3-Methoxyphenyl)methyl]-4-methyl-2-methylsulfinyl-5-thieno[3,4]pyrrolo[1,3-d]pyridazinone](/img/structure/B560308.png)
